Dotinurad, chemically named as (3,5-dichloro-4-hydroxyphenyl)(1,1-dioxo-1,2-dihydro-3H-1λ6-1,3-benzothiazol-3-yl)methanone, is a novel selective urate reabsorption inhibitor (SURI) [, , ]. It functions as a uricosuric agent, selectively inhibiting the urate (UA) reabsorption transporter URAT1 in the kidneys, leading to increased urinary excretion of uric acid [, , , , , ]. This selectivity for URAT1 makes it a valuable tool in scientific research for studying uric acid metabolism and transport mechanisms.
In the body, dotinurad undergoes metabolic reactions, primarily glucuronidation and sulfation []. Glucuronidation is catalyzed by several UDP-glucuronosyltransferase (UGT) isoforms, mainly UGT1A1, UGT1A3, UGT1A9, and UGT2B7 []. Sulfation is catalyzed by various sulfotransferase (SULT) isoforms, including SULT1B1 and SULT1A3 [].
This dual inhibitory mechanism contributes to the potent uricosuric effect observed in vivo, exceeding the potency predicted by its in vitro IC50 value for URAT1 inhibition [].
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6